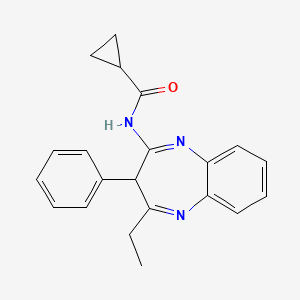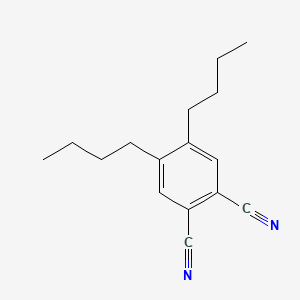
N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)cyclopropanecarboxamide is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a cyclopropane carboxamide group attached to the benzodiazepine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the benzodiazepine core. This can be achieved through the condensation of o-phenylenediamine with an appropriate ketone or aldehyde under acidic conditions. The resulting intermediate is then subjected to cyclization reactions to form the benzodiazepine ring.
The introduction of the cyclopropane carboxamide group is usually accomplished through a nucleophilic substitution reaction. This involves the reaction of the benzodiazepine intermediate with a cyclopropane carboxylic acid derivative in the presence of a suitable base, such as sodium hydride or potassium carbonate, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent product quality, and purification steps such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzodiazepine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in anhydrous solvents.
Major Products Formed
Oxidation: Oxidized benzodiazepine derivatives.
Reduction: Reduced benzodiazepine derivatives.
Substitution: Functionalized benzodiazepine derivatives with various substituents.
Aplicaciones Científicas De Investigación
N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel benzodiazepine derivatives for studying structure-activity relationships.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders, anxiety, and insomnia.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)cyclopropanecarboxamide involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and producing anxiolytic, sedative, and muscle relaxant effects. The compound’s unique structure allows for specific interactions with the receptor, contributing to its pharmacological profile.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane carboxamide group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural variation can influence its binding affinity, metabolic stability, and overall therapeutic profile.
Propiedades
Fórmula molecular |
C21H21N3O |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-(2-ethyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C21H21N3O/c1-2-16-19(14-8-4-3-5-9-14)20(24-21(25)15-12-13-15)23-18-11-7-6-10-17(18)22-16/h3-11,15,19H,2,12-13H2,1H3,(H,23,24,25) |
Clave InChI |
YXSYGAJQAYAFLT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide](/img/structure/B15109941.png)
![5-(Butylsulfanyl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B15109947.png)
![N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide](/img/structure/B15109951.png)
![N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B15109954.png)
![5-(3,4-difluorophenyl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide](/img/structure/B15109965.png)

![3-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15109975.png)

![2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one](/img/structure/B15109981.png)
![2-[(2-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate](/img/structure/B15109988.png)
![Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B15109989.png)
![4-chloro-5-[(4-fluorophenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one](/img/structure/B15109992.png)
![4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide](/img/structure/B15110016.png)
